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Introduction

VX-150 is an investigational, orally administered prodrug that is rapidly converted in the body to
its active metabolite, a potent and highly selective inhibitor of the voltage-gated sodium channel
NaV1.8.[1][2][3] This channel is predominantly expressed in nociceptive primary sensory
neurons of the dorsal root and trigeminal ganglia, playing a crucial role in the transmission of
pain signals.[1] The selective inhibition of NaV1.8 presents a promising therapeutic strategy for
the treatment of various pain states, potentially offering analgesia with a reduced risk of the
central nervous system side effects associated with other classes of analgesics. This technical
guide provides a comprehensive summary of the available preclinical and clinical data on the
pharmacokinetics and bioavailability of VX-150 and its active metabolite.

Preclinical Pharmacokinetics and Bioavailability (in
Rats)

A preclinical study in rats characterized the pharmacokinetic profile of the active metabolite of
VX-150 (referred to as VX-150M) following both intravenous and oral administration.[1][2][3]

Data Presentation

Table 1: Intravenous Pharmacokinetic Parameters of VX-150M in Rats (1 mg/kg)[1][2][3]
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Parameter Value Unit
Terminal Half-Life (t%2) 1.33 h
Clearance (CL) 8.91 mL/min/kg

Table 2: Oral Pharmacokinetic Parameters of VX-150M in Rats[1][2][3]

Oral Dose (mg/kg) Tmax (h) Bioavailability (%)
5 0.19-0.36 26.67 - 36.11
10 0.19-0.36 26.67 - 36.11
20 0.19-0.36 26.67 - 36.11

Systemic exposure to VX-150M increased linearly with escalating oral doses.[1][2][3]

Table 3: In Vitro Properties of VX-150M[1][2]

Parameter Value Unit
Caco-2 Permeability 6.1 x 10-° cm/s
Plasma Protein Binding 96.2-97.5 %

Metabolic Stability

Low turnover in human liver

microsomes

Experimental Protocols

» Study Design: Male Sprague-Dawley rats were administered either a single intravenous

dose (1 mg/kg) or single oral doses (5, 10, or 20 mg/kg) of VX-150.

o Sample Collection: Blood samples were collected at predetermined time points post-dosing.

o Analytical Method: The concentration of the active metabolite, VX-150M, in rat plasma was
determined using a validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography-
Tandem Mass Spectrometry) method.[1][2][3] The analyte was extracted from plasma via
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protein precipitation.[1][2][3] Chromatographic separation was achieved on a Waters
ACQUITY BEH C18 column.[1][2][3]

» Permeability: Caco-2 cell monolayers were used to assess the intestinal permeability of VX-
150M.[1][2]

e Plasma Protein Binding: The extent of VX-150M binding to plasma proteins was determined
using methods such as equilibrium dialysis.

o Metabolic Stability: The metabolic stability of VX-150M was evaluated by incubation with
human liver microsomes.[1][2]

Clinical Pharmacokinetics and Bioavailability (in
Humans)

A Phase 1, randomized, double-blind, placebo-controlled, crossover study was conducted in
healthy male adults to evaluate the pharmacokinetics of the active moiety of VX-150.[4][5]

Data Presentation

Table 4: Single-Dose Oral Pharmacokinetic Parameters of the Active Moiety of VX-150 in
Healthy Male Adults (1250 mg)[4][5]

Parameter Value Unit

Maximum Median
i 4.30 pg/mL
Concentration (Cmax)

Time to Maximum

Concentration (Tmax)

Note: Comprehensive human pharmacokinetic parameters such as Area Under the Curve
(AUC), terminal half-life, clearance, and volume of distribution are not publicly available at this
time.

A Phase 1 clinical trial (NCT02843059) was designed to evaluate the effects of food and milk
on the pharmacokinetics of different formulations of VX-150; however, the quantitative results
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from this study are not publicly available.

Experimental Protocols

o Study Design: A randomized, double-blind, placebo-controlled, crossover study was
conducted in 20 healthy male subjects aged 18-55 years.[4][5]

» Dosing: Subjects received a single oral dose of 1250 mg of VX-150 or a placebo, with a
washout period of at least 7 days between treatments.[4][5] The dose was administered in a
fasted state.[4]

o Sample Collection: Blood samples for pharmacokinetic analysis were collected pre-dose and
at0.5,1,15,2,3,4,5,7,10, 12, and 24 hours post-dose.[4]

e Analytical Method: Plasma concentrations of the active moiety of VX-150 and its major
circulating metabolite were determined using a validated analytical method.
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Mechanism of action of VX-150.

Experimental Workflow
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Pharmacokinetic study workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. researchgate.net [researchgate.net]
e 2.researchgate.net [researchgate.net]

+ 3. Quantitative Analysis of the Active Metabolite of VX-150 Using UPLC-MS/MS: A Preclinical
Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b8179964?utm_src=pdf-body-img
https://www.benchchem.com/product/b8179964?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/384344825_State-dependent_inhibition_of_Nav18_channels_by_VX-150_and_VX-548
https://www.researchgate.net/publication/396585153_Quantitative_Analysis_of_the_Active_Metabolite_of_VX-150_Using_UPLC-MSMS_A_Preclinical_Pharmacokinetic_Study_in_Rats
https://pubmed.ncbi.nlm.nih.gov/41084234/
https://pubmed.ncbi.nlm.nih.gov/41084234/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8179964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 4. APhase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate
the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy
Male Adults - PMC [pmc.ncbi.nlm.nih.gov]

e 5. APhase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate
the Pharmacodynamic Effects of VX-150, a Highly Selective NaV1.8 Inhibitor, in Healthy
Male Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [The Pharmacokinetics and Bioavailability of VX-150: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8179964#pharmacokinetics-and-bioavailability-of-vx-
150]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8346919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8346919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8346919/
https://pubmed.ncbi.nlm.nih.gov/33543763/
https://pubmed.ncbi.nlm.nih.gov/33543763/
https://pubmed.ncbi.nlm.nih.gov/33543763/
https://www.benchchem.com/product/b8179964#pharmacokinetics-and-bioavailability-of-vx-150
https://www.benchchem.com/product/b8179964#pharmacokinetics-and-bioavailability-of-vx-150
https://www.benchchem.com/product/b8179964#pharmacokinetics-and-bioavailability-of-vx-150
https://www.benchchem.com/product/b8179964#pharmacokinetics-and-bioavailability-of-vx-150
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8179964?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8179964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

